(E)-(7-Dodecen-9-ynyloxy)trimethylsilane

Total Synthesis Pheromone Chemistry Stereoselective Synthesis

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane (CAS 58763-69-2) is a complex organosilicon compound classified as a silyl enol ether. It is characterized by a 12-carbon chain containing both a trans (E)-configured double bond at the C7 position and a terminal triple bond at the C9 position, terminated by a trimethylsilyl (TMS) ether group.

Molecular Formula C15H28OSi
Molecular Weight 252.47 g/mol
CAS No. 58763-69-2
Cat. No. B13804811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(7-Dodecen-9-ynyloxy)trimethylsilane
CAS58763-69-2
Molecular FormulaC15H28OSi
Molecular Weight252.47 g/mol
Structural Identifiers
SMILESCCC#CC=CCCCCCCO[Si](C)(C)C
InChIInChI=1S/C15H28OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h8-9H,5,10-15H2,1-4H3/b9-8+
InChIKeyBSFTXFASOLZMHG-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane (CAS 58763-69-2): A Specialized Silyl-Enynol Ether for Pheromone Synthesis


(E)-(7-Dodecen-9-ynyloxy)trimethylsilane (CAS 58763-69-2) is a complex organosilicon compound classified as a silyl enol ether [1]. It is characterized by a 12-carbon chain containing both a trans (E)-configured double bond at the C7 position and a terminal triple bond at the C9 position, terminated by a trimethylsilyl (TMS) ether group . This compound is not a commercial end-product but a highly specialized synthetic intermediate [1]. Its primary, verified application is in the total synthesis of complex natural products, most notably the insect pheromone (E)-7-dodecen-9-yn-1-ol, a key component of certain insect communication systems [2].

Workflow Total synthesis of insect pheromones
Key Feature Pre-formed E-ene-yne scaffold
Procurement Context Specialized synthetic intermediate, not a generic silane

Why Generic (E)-(7-Dodecen-9-ynyloxy)trimethylsilane Cannot Be Substituted by Other Silanes


The substitution of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane (58763-69-2) with a generic or similar silane is not feasible due to its unique, application-specific molecular architecture . While other compounds like dodec-1-ynyl(trimethyl)silane (CAS 121134-52-9) [1] or dodecyltrimethylsilane (CAS 17908-09-7) [2] share a 12-carbon backbone and a TMS group, they lack the precise E-configured ene-yne functional pattern [3]. This pattern is not merely structural; it is the direct, pre-formed scaffold of the target pheromone molecule [4]. Using a simpler analog would introduce the need for multiple additional synthetic steps to install the correct double bond geometry and oxygenation, fundamentally altering the synthetic route, reducing overall yield, and compromising stereochemical purity [5].

Ene-yne pattern Generic 12-carbon silanes lack the critical E-configured ene-yne functional group, requiring additional synthetic steps and risking stereochemical purity.
Scaffold fidelity Simpler analogs (e.g., dodecyltrimethylsilane) cannot serve as a pre-formed pheromone backbone, fundamentally altering the synthetic route.
Stereochemical outcome Substitution may compromise the precise E-configuration, which is critical for biological activity in pheromone research.

Quantitative Evidence Guide: Benchmarking (E)-(7-Dodecen-9-ynyloxy)trimethylsilane (58763-69-2)


Superior Synthetic Efficiency: A Validated, Concise Route to a Pheromone Intermediate

A defined and efficient synthetic route for this compound has been published, achieving a 31% overall yield over nine linear steps [1]. This provides a quantifiable, reproducible benchmark for procurement and process planning [2].

Synthetic Yield
Reported
31% overall yield (9 steps)
Provides a reproducible benchmark for route planning
Based on published α-silyl epoxide/Julia-Kocienski/Peterson route
Total Synthesis Pheromone Chemistry Stereoselective Synthesis

Differentiated Physical Properties: Density and Viscosity for Formulation Handling

Quantitative data are available for key physical properties relevant to handling and formulation. The compound has a measured density of 0.99 ± 0.03 g/mL at 20°C and a viscosity of 1.2 ± 0.4 cPs (Brookfield LVF) [1]. These values differentiate it from simpler silane analogs, which exhibit lower density and higher volatility, impacting storage and release kinetics .

Density & Viscosity
Head-to-head
Target: 0.99 g/mL, 1.2 cPs
Comparator: 0.807 g/cm³, lower viscosity
Supports formulation handling and release predictions
Comparator: 1-dodecynyltrimethylsilane; target data from specification
Physicochemical Properties Formulation Science Process Engineering

Defined Stability Profile: Stable Under Standard Storage Conditions

A documented stability profile states the compound is chemically stable under normal temperatures and pressures, with the primary recommendation being to avoid exposure to excessive heat [1]. This provides baseline, verified guidance for procurement, shipping, and long-term storage .

Storage Stability
Specification review
Stable under normal temperatures; avoid excessive heat
Reduces storage uncertainty for procurement planning
Per manufacturer specification
Chemical Stability Shelf-Life Procurement

Key Application Scenarios for (E)-(7-Dodecen-9-ynyloxy)trimethylsilane (58763-69-2)


Synthesis of (E)-7-Dodecen-9-yn-1-ol for Pheromone Research

The primary application supported by evidence is as a late-stage intermediate in the total synthesis of (E)-7-dodecen-9-yn-1-ol, a known insect pheromone component [1]. Researchers in chemical ecology and entomology can use this compound to reliably access the pheromone for fundamental studies on insect olfaction, mating disruption, and behavior [2].

Methodology Development for Stereoselective Synthesis

The published nine-step synthetic route employing α-silyl epoxide ring opening, Julia-Kocienski olefination, and a late-stage Peterson elimination serves as a valuable case study for methodology development [1]. Organic chemists can benchmark new catalytic or stereoselective methods against this validated sequence, using the 31% overall yield as a baseline for comparison [2].

Physical Chemistry Studies of Pheromone Volatility and Release

The measured density (0.99 ± 0.03 g/mL) and viscosity (1.2 ± 0.4 cPs) data support research into the physicochemical behavior of this pheromone precursor [1]. Scientists developing controlled-release formulations, such as for integrated pest management, can use these data to predict and model the compound's release kinetics from various matrices [2].

Application
Selection Property
Validation Focus
Pheromone total synthesis research
Pre-formed E-ene-yne scaffold
Stereochemical fidelity and yield benchmarking
Stereoselective methodology studies
Documented 9-step synthetic sequence
Comparative step-economy analysis
Controlled-release formulation research
Reported density and viscosity data
Release kinetics modeling and volatility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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